molecular formula C9H12F3N3 B1486726 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 1174834-97-9

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No. B1486726
M. Wt: 219.21 g/mol
InChI Key: PHJSEBIKUCZZIZ-UHFFFAOYSA-N
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Description

“1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine” is a chemical compound with the CAS Number: 1174834-97-9 . Its molecular weight is 219.21 . The IUPAC name for this compound is 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine .


Molecular Structure Analysis

The InChI code for “1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine” is 1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound “1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine” has a molecular weight of 219.21 .

Scientific Research Applications

Synthesis of Pyrazolo[1,5-a] Pyrimidines and Pyrazole Derivatives

Research has developed methods for synthesizing pyrazolo[1,5-a] pyrimidines and various pyrazole derivatives, showcasing the compound's utility in creating molecules with potential biological activities. The process involves acetylation, condensation with hydrazine hydrate, and reactions with diethyl 2-phenylmalonates, indicating its versatility in medicinal chemistry applications (Xu Li-feng, 2011). Additionally, pyrazol-5-amines serve as key intermediates for synthesizing functionalized indole-3-yl pyrazole derivatives, further expanding their applicability in synthesizing novel compounds with expected pharmaceutical interest (A. El‐Mekabaty, A. Mesbah, A. Fadda, 2017).

Development of Heterocyclic Ketene Aminal Libraries

The compound has been used in a solvent-free, catalyst-free synthesis of novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries. This method is highly efficient, environmentally friendly, and suitable for large-scale synthesis, underscoring the compound's potential in drug discovery (Fuchao Yu et al., 2013).

Antimycobacterial Activity

A study synthesized and evaluated 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids for antimycobacterial activity against Mycobacterium smegmatis. This research highlights the compound's potential as a framework for developing new antitubercular agents with promising activity and low cytotoxicity, marking a significant step in the fight against tuberculosis (Narender Reddy Emmadi et al., 2015).

Catalysis in Polymerization Processes

Compounds derived from 1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been investigated as catalysts in the copolymerization of CO2 and cyclohexene oxide. This research demonstrates the compound's utility in environmentally significant processes, producing materials like poly(cyclohexene carbonate) under relatively mild conditions and contributing to the development of sustainable polymer production technologies (Anelisa Matiwane, C. Obuah, J. Darkwa, 2020).

Antibacterial and Anticancer Potential

Investigations into novel trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have shown potential as anticancer agents. This work exemplifies the compound's relevance in developing new therapeutic agents, underlining the importance of its structural motif in medicinal chemistry (K. Chavva et al., 2013).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and washing thoroughly after handling .

properties

IUPAC Name

2-cyclopentyl-5-(trifluoromethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3/c10-9(11,12)7-5-8(13)15(14-7)6-3-1-2-4-6/h5-6H,1-4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJSEBIKUCZZIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-cyclopentyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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